![molecular formula C14H19FN2O3S B4111666 1-(ethylsulfonyl)-N-(3-fluorophenyl)-4-piperidinecarboxamide](/img/structure/B4111666.png)
1-(ethylsulfonyl)-N-(3-fluorophenyl)-4-piperidinecarboxamide
Overview
Description
1-(ethylsulfonyl)-N-(3-fluorophenyl)-4-piperidinecarboxamide, also known as EFPC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. EFPC belongs to the class of piperidinecarboxamide compounds, which are known for their diverse biological activities.
Mechanism of Action
1-(ethylsulfonyl)-N-(3-fluorophenyl)-4-piperidinecarboxamide acts by inhibiting the activity of certain enzymes and proteins that are involved in the development and progression of various diseases. It has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in the regulation of gene expression. 1-(ethylsulfonyl)-N-(3-fluorophenyl)-4-piperidinecarboxamide has also been found to inhibit the activity of glycogen synthase kinase-3β (GSK-3β), which is a protein that is involved in the regulation of various cellular processes.
Biochemical and Physiological Effects:
1-(ethylsulfonyl)-N-(3-fluorophenyl)-4-piperidinecarboxamide has been found to have several biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells. 1-(ethylsulfonyl)-N-(3-fluorophenyl)-4-piperidinecarboxamide has also been found to reduce the levels of amyloid-beta (Aβ) peptides, which are known to accumulate in the brains of Alzheimer's disease patients. In addition, 1-(ethylsulfonyl)-N-(3-fluorophenyl)-4-piperidinecarboxamide has been found to improve cognitive function and reduce oxidative stress in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-(ethylsulfonyl)-N-(3-fluorophenyl)-4-piperidinecarboxamide is its potential therapeutic effects in the treatment of various diseases. 1-(ethylsulfonyl)-N-(3-fluorophenyl)-4-piperidinecarboxamide has also been found to have low toxicity and good bioavailability, making it a promising candidate for drug development. However, one of the limitations of 1-(ethylsulfonyl)-N-(3-fluorophenyl)-4-piperidinecarboxamide is its relatively low solubility, which can make it difficult to administer in certain formulations.
Future Directions
There are several future directions for research on 1-(ethylsulfonyl)-N-(3-fluorophenyl)-4-piperidinecarboxamide. One direction is to further investigate its potential therapeutic effects in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to develop more efficient synthesis methods for 1-(ethylsulfonyl)-N-(3-fluorophenyl)-4-piperidinecarboxamide, which can improve its solubility and bioavailability. Additionally, further studies are needed to investigate the safety and toxicity of 1-(ethylsulfonyl)-N-(3-fluorophenyl)-4-piperidinecarboxamide, particularly in human subjects.
Scientific Research Applications
1-(ethylsulfonyl)-N-(3-fluorophenyl)-4-piperidinecarboxamide has shown promising results in various scientific research applications. It has been found to have potential therapeutic effects in the treatment of several diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
properties
IUPAC Name |
1-ethylsulfonyl-N-(3-fluorophenyl)piperidine-4-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O3S/c1-2-21(19,20)17-8-6-11(7-9-17)14(18)16-13-5-3-4-12(15)10-13/h3-5,10-11H,2,6-9H2,1H3,(H,16,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKWXLKKCMBMDDN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC(=CC=C2)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>47.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47196703 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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